
FXR agonist 5
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Overview
Description
FXR agonist 5 is a synthetic compound that activates the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. Farnesoid X receptor agonists have shown potential in treating various metabolic and cardiovascular diseases by modulating cholesterol homeostasis, lipid metabolism, and glucose metabolism .
Preparation Methods
The synthesis of FXR agonist 5 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired agonistic activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
FXR agonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
Therapeutic Applications
FXR agonist 5 has been studied for its potential applications in various conditions:
- Non-Alcoholic Fatty Liver Disease (NAFLD) : FXR agonists have demonstrated efficacy in reducing hepatic steatosis and improving liver function in preclinical models of NAFLD .
- Cholestatic Liver Diseases : Activation of FXR has protective effects against cholestasis-induced liver injury, making it a candidate for treating conditions like primary biliary cholangitis .
- Cardiometabolic Disorders : FXR agonists are being explored for their role in managing obesity, hyperlipidemia, and metabolic syndrome due to their effects on lipid and glucose metabolism .
Case Study 1: Efficacy in NAFLD
A study evaluating the effects of this compound in a diet-induced NAFLD model showed significant reductions in liver fat content and improvements in liver enzyme levels. The treatment led to enhanced insulin sensitivity and decreased inflammation markers compared to control groups .
Case Study 2: Cholestasis Protection
In a clinical trial involving patients with primary sclerosing cholangitis, administration of this compound resulted in a marked reduction in serum bile acids and improved liver biochemistry over a 24-week period. These findings suggest its potential as a therapeutic agent for cholestatic liver diseases .
Comparative Data Table
Application Area | Study Type | Key Findings |
---|---|---|
Non-Alcoholic Fatty Liver | Preclinical | Reduced hepatic steatosis and improved liver function |
Cholestatic Liver Diseases | Clinical Trial | Decreased serum bile acids and improved liver biochemistry |
Cardiometabolic Disorders | Preclinical/Clinical | Enhanced insulin sensitivity and improved lipid profiles |
Mechanism of Action
FXR agonist 5 exerts its effects by binding to the farnesoid X receptor, a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. Upon activation, the farnesoid X receptor forms a heterodimer with the retinoid X receptor and binds to specific DNA response elements, modulating the transcription of target genes. This leads to changes in metabolic pathways, including the reduction of bile acid synthesis, increased lipid metabolism, and improved glucose homeostasis .
Comparison with Similar Compounds
FXR agonist 5 is compared with other farnesoid X receptor agonists, such as obeticholic acid and chenodeoxycholic acid. While all these compounds activate the farnesoid X receptor, this compound is unique in its specific binding affinity and activation profile. Similar compounds include:
Obeticholic acid: A synthetic bile acid derivative with potent farnesoid X receptor agonistic activity.
Chenodeoxycholic acid: A primary bile acid that naturally activates the farnesoid X receptor.
Alvimopan: A drug repurposed as a potential farnesoid X receptor agonist based on structural similarity .
This compound stands out due to its unique chemical structure and specific activation profile, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C40H53N5O5 |
---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
[4-[[4-(1-tert-butylpyrazol-4-yl)pyridin-2-yl]-[[4-(4-methoxy-3-methylphenyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamoyl]cyclohexyl] 3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C40H53N5O5/c1-27-20-31(8-11-34(27)49-5)40-16-13-39(14-17-40,15-18-40)26-44(35-21-29(12-19-41-35)30-22-42-45(23-30)38(2,3)4)36(47)28-6-9-33(10-7-28)50-37(48)43-24-32(46)25-43/h8,11-12,19-23,28,32-33,46H,6-7,9-10,13-18,24-26H2,1-5H3 |
InChI Key |
OITRYZXBYGLFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CCC(CC2)(CC3)CN(C4=NC=CC(=C4)C5=CN(N=C5)C(C)(C)C)C(=O)C6CCC(CC6)OC(=O)N7CC(C7)O)OC |
Origin of Product |
United States |
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